![molecular formula C17H18N2O3 B2855120 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one CAS No. 1104729-21-6](/img/structure/B2855120.png)
4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one, also known as MN-24, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of naphthoylindole derivatives and has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use. MN-24 has been the subject of scientific research due to its potential as a pharmacological tool to better understand the endocannabinoid system.
Scientific Research Applications
Topical Drug Delivery Enhancement
Research has demonstrated that compounds structurally similar to "4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one," particularly those involving methylpiperazinyl groups, have been synthesized and evaluated for their potential in enhancing topical drug delivery. These compounds, when used as prodrugs of naproxen, have shown improved skin permeation compared to naproxen itself, indicating a promising application in transdermal therapeutic systems. The improvement in permeation is attributed to the balance between aqueous solubility and lipophilicity these compounds provide, making them effective in drug formulation for topical application (Rautio et al., 2000).
Serotonin Receptor Affinity
Another area of application involves the design and evaluation of novel ligands for serotonin receptors, where methylpiperazinyl groups have been incorporated to assess their role in receptor affinity. Such studies are critical in developing new therapeutic agents for treating various psychiatric disorders. Compounds with methylpiperazinyl linked to triazine moieties have been found to show high affinity for the serotonin 5-HT6 receptor, presenting a new avenue for the development of drugs targeting this receptor (Łażewska et al., 2019).
Crystal Engineering and Supramolecular Structures
The synthesis of multi-component hydrogen-bonding organic salts, involving compounds structurally related to "4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one," reveals significant potential in crystal engineering and the design of supramolecular structures. These studies focus on understanding how different molecular components interact through hydrogen bonding to form complex crystal structures with potential applications in material science, pharmaceutical formulation, and nanotechnology. The formation of such salts demonstrates the utility of these compounds in constructing novel supramolecular architectures (Yu et al., 2015).
properties
IUPAC Name |
4-(3-methoxynaphthalene-2-carbonyl)-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-16(20)18-7-8-19(11)17(21)14-9-12-5-3-4-6-13(12)10-15(14)22-2/h3-6,9-11H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHWSQCBSRWAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.